molecular formula C26H35FO7 B042017 Flurandrenolide acetate CAS No. 2802-11-1

Flurandrenolide acetate

Cat. No.: B042017
CAS No.: 2802-11-1
M. Wt: 478.5 g/mol
InChI Key: AUDPKCCPWYXNEV-XTLNBZDDSA-N
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Mechanism of Action

Target of Action

Flurandrenolide acetate primarily targets the cytosolic glucocorticoid receptor . This receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation, inflammation, and immune responses .

Mode of Action

This compound is a topical corticosteroid that exerts its effects through its anti-inflammatory, antipruritic, and vasoconstrictive actions . It is slowly released from a plastic tape called Cordran, and upon release, it binds to the cytosolic glucocorticoid receptor . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This binding then interacts with basic transcription factors, causing an increase in the expression of specific target genes .

Biochemical Pathways

The anti-inflammatory actions of corticosteroids like this compound are thought to involve lipocortins, phospholipase A2 inhibitory proteins . These proteins control the biosynthesis of prostaglandins and leukotrienes through the inhibition of arachidonic acid . This results in the reduction of inflammation and pruritus.

Pharmacokinetics

It is known that topically applied flurandrenolide can be absorbed through normal intact skin . The percutaneous penetration of corticosteroids following topical application to the skin varies among individuals and may be increased by occlusive dressings, high corticosteroid concentrations, and certain other factors .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its anti-inflammatory, antipruritic, and vasoconstrictive properties . By binding to the glucocorticoid receptor and influencing gene expression, it helps to reduce inflammation, itching, and blood vessel constriction in the affected area .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation of the drug can affect its percutaneous penetration and subsequent activity . Creams, ointments, and lotions applied topically to the skin or scalp can have different effects depending on the location of the lesion and the condition being treated . Furthermore, the use of occlusive dressings can increase the absorption of the drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of flurandrenolide acetate involves multiple steps, starting from the basic steroid structure. The key steps include fluorination, hydroxylation, and acetonide formation. The final step involves acetylation to form the acetate ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using batch reactors. The process includes rigorous purification steps to ensure the final product’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

Flurandrenolide acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Flurandrenolide acetate has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study steroid chemistry and reactions.

    Biology: Investigated for its effects on cellular processes and gene expression.

    Medicine: Used in clinical research to develop new treatments for skin disorders.

    Industry: Employed in the formulation of topical medications and creams

Comparison with Similar Compounds

Properties

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35FO7/c1-13(28)32-12-20(31)26-21(33-23(2,3)34-26)10-16-15-9-18(27)17-8-14(29)6-7-24(17,4)22(15)19(30)11-25(16,26)5/h8,15-16,18-19,21-22,30H,6-7,9-12H2,1-5H3/t15-,16-,18-,19-,21+,22+,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDPKCCPWYXNEV-XTLNBZDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CC(C5=CC(=O)CCC45C)F)O)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3C[C@@H](C5=CC(=O)CC[C@]45C)F)O)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950707
Record name 2-(12-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,3,4,4a,4b,5,6,6a,9a,10,10a,10b,11,12-tetradecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2802-11-1
Record name Pregn-4-ene-3,20-dione, 21-(acetyloxy)-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6α,11β,16α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2802-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flurandrenolide acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002802111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flurandrenolide acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14673
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(12-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,3,4,4a,4b,5,6,6a,9a,10,10a,10b,11,12-tetradecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6α-fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione 21-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.674
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FLURANDRENOLIDE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P9257GI1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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